molecular formula C36H58O9 B1209389 Ecliptasaponin A CAS No. 78285-90-2

Ecliptasaponin A

Cat. No. B1209389
CAS RN: 78285-90-2
M. Wt: 634.8 g/mol
InChI Key: WYDPEADEZMZKNM-ZBKPBKBGSA-N
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Description

Ecliptasaponin A (ES) is a pentacyclic triterpenoid saponin, one of the major compounds extracted from Eclipta prostrate . Eclipta prostrate is a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory .


Molecular Structure Analysis

Ecliptasaponin A is a pentacyclic triterpenoid saponin . It is structurally identical to Eclalbasaponin II .


Physical And Chemical Properties Analysis

Ecliptasaponin A has a molecular weight of 634.84 and a molecular formula of C36H58O9 . It is a solid, white to off-white compound .

Scientific Research Applications

1. Quality Control of Herbal Medicine

Ecliptasaponin A, found in Eclipta prostrata L., has been identified through qualitative and quantitative analyses using LC/MS methods. This research is crucial for the quality control of Eclipta prostrata, which is a Chinese medicinal tonic used for various ailments like dizziness and hematuria. The study successfully established a method for determining the content of ecliptasaponin A in different samples of Eclipta prostrata from various habitats (Han et al., 2015).

2. Anti-Cancer Potential

A 2019 study highlighted the role of ecliptasaponin A in inducing apoptosis and autophagy in human lung cancer cells. It activates apoptosis through the ASK1/JNK pathway, offering potential as an anti-cancer agent against lung cancer (Han et al., 2019).

3. Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of ecliptasaponin A were investigated in a study where rats were orally administered Eclipta prostrata extract. This research provided valuable insights into the clinical usage of Eclipta prostrata, highlighting the role and behavior of ecliptasaponin A in the body (Du et al., 2018).

4. Anti-Fibrosis Effects

Ecliptasaponin A, as a component of Ecliptae Herba extract, demonstrated preventive effects against bleomycin-induced pulmonary fibrosis in mice. The study provided evidence for its potential use in treating lung diseases due to its anti-fibrotic properties (You et al., 2015).

5. Antitumor Activity

A study on the antitumor activities of Eclipta prostrata L. phytochemicals, including ecliptasaponin A, showed promising results. The research evaluated the efficacy of these compounds against hepatoma cell lines, providing evidence of their potential as natural anti-tumor agents (Liu et al., 2012).

6. Determination in Biological Samples

A high-performance liquid chromatography tandem mass spectrometry method was developed to determine the concentration of ecliptasaponin A in rat plasma and tissues. This methodology is essential for pharmacokinetic studies and understanding the biological behavior of ecliptasaponin A (Zhao et al., 2016).

Safety And Hazards

Ecliptasaponin A is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21+,22-,23+,24+,25-,26+,27-,28+,29-,33-,34+,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDPEADEZMZKNM-ZBKPBKBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999638
Record name Echinocystic acid-3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecliptasaponin A

CAS RN

78285-90-2
Record name Eclalbasaponin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78285-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echinocystic acid-3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
XY You, Q Xue, Y Fang, Q Liu, CF Zhang… - Journal of …, 2015 - Elsevier
… Ecliptasaponin A (ESA) was presented by Chengdu Biopurify phytochemical Ltd. (Chengdu, … Isolation and identification of ecliptasaponin A and ecliptasaponin B from Eclipta alba (L.) …
Number of citations: 52 www.sciencedirect.com
J Han, W Lv, H Sheng, Y Wang, L Cao… - Annals of …, 2019 - ncbi.nlm.nih.gov
Background Non-small cell lung cancer (NSCLC) is one of the causes of carcinomas mortality worldwide. Ecliptasaponin A (ES), a natural product extracted from the plant known as …
Number of citations: 23 www.ncbi.nlm.nih.gov
GU Hong, JY Lee, H Kang, TY Kim, JY Park, EY Hong… - Molecules, 2018 - mdpi.com
… Two bioactive compounds, isomucronulatol 7-O-β-d-glucoside (IMG) and ecliptasaponin A (ES) were isolated and purified from RPH using column chromatography, and then the …
Number of citations: 12 www.mdpi.com
X Li, W Dong, Y Yang, S Ren, X Wang, M Zou… - In Vitro Cellular & …, 2023 - Springer
… we found ecliptasaponin A. Subsequently, we evaluated the effect of ecliptasaponin A on … Our findings suggest that ecliptasaponin A can attenuate renal fibrosis, which may provide a …
Number of citations: 3 link.springer.com
J Zhao, E Liu, L Han, L Wang, Y Zhang… - Biomedical …, 2016 - Wiley Online Library
… The primary stock solutions of ecliptasaponin A and ginsenoside Rg1 were prepared by dissolving 10.0 mg of ecliptasaponin A in 10mL MeOH-H 2 O (50%, v/v) and 1.0 mg of …
G Du, L Fu, J Jia, X Pang, H Yu, Y Zhang… - Biomedical …, 2018 - Wiley Online Library
… prostrata, and a pharmacokinetic study on ecliptasaponin A, as one of the major triterpenoid … of seven compounds, ecliptasaponin IV, ecliptasaponin A, apigenin, 3′-hydroxybiochanin A…
S Zhi-Hua, CF ZHANG, M ZHANG - Chinese Journal of Natural Medicines, 2010 - Elsevier
… Isolation and identification of chemical constituents of Eclipta prostrata, ecliptasaponin A and B[J].Acta Pharm Sin, 1996, 31(3): 196-199. [8] Yang YN, Nie BM, Dun GM, et al. …
Number of citations: 22 www.sciencedirect.com
L Han, E Liu, A Kojo, J Zhao, W Li, Y Zhang… - The Scientific World …, 2015 - hindawi.com
… , a method for simultaneous quantitative determination of nine compounds, luteolin 7-O-β-D-glucopyranoside, ecliptasaponin C, luteolin, eclalbasaponin IV, apigenin, ecliptasaponin A, …
Number of citations: 55 www.hindawi.com
M Rotinen, I Encío - Annals of Translational Medicine, 2020 - ncbi.nlm.nih.gov
… This study provides a new strategy for lung cancer treatment that involves the use of the phytochemical Ecliptasaponin A. Phytochemicals and derivatives have been widely used in …
Number of citations: 1 www.ncbi.nlm.nih.gov
SY Li, YH Ding, HL Huang - Journal of Guangdong Pharmaceutical …, 2018 - cabdirect.org
… Ecliptasaponin A on the growth and apoptosis of HepG-2 cells. Methods: HepG-2 cells were treated with Ecliptasaponin A… inhibited after incubated with Ecliptasaponin A, which induces …
Number of citations: 0 www.cabdirect.org

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